

Synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

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Compound of Interest

	4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Compound Name:	(Trifluoromethyl)phenoxy]piperidin e
Cat. No.:	B1309742

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An In-depth Technical Guide to the Synthesis of **4-[2-(Trifluoromethyl)phenoxy]piperidine** Hydrochloride

Introduction

4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a valuable chemical intermediate, recognized for its application as a key building block in the synthesis of various bioactive molecules and novel pharmaceuticals.^[1] The presence of the trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance, making it a desirable feature in drug design.^[1] This compound is particularly utilized in research and development targeting neurological disorders.^[1] This technical guide provides a comprehensive overview of a common synthetic route to **4-[2-(trifluoromethyl)phenoxy]piperidine** hydrochloride, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.

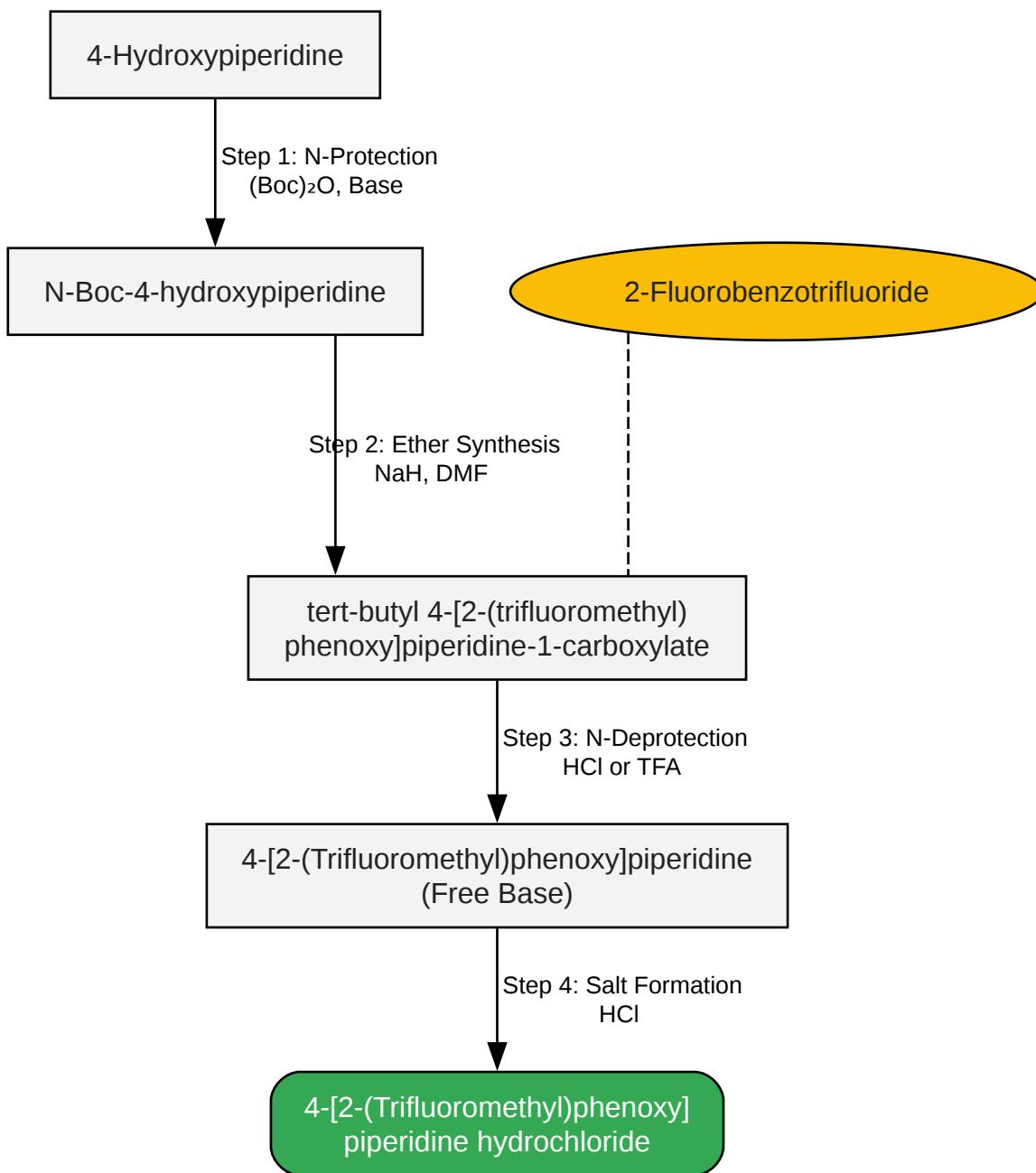
Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

Property	Value	Reference
Chemical Name	4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride	[2]
CAS Number	823782-74-7	[3]
Molecular Formula	C ₁₂ H ₁₅ ClF ₃ NO	[2]
Molecular Weight	281.70 g/mol	[2]
Appearance	Solid	[2]
MDL Number	MFCD03840133	[2]

Overall Synthetic Pathway

The synthesis of **4-[2-(trifluoromethyl)phenoxy]piperidine** hydrochloride is typically achieved through a multi-step process. The general workflow involves the protection of the piperidine nitrogen, followed by a nucleophilic aromatic substitution to form the core ether linkage, deprotection of the nitrogen, and final conversion to the hydrochloride salt for improved stability and handling.

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Caption: Synthetic workflow for **4-[2-(trifluoromethyl)phenoxy]piperidine** hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This initial step protects the piperidine nitrogen to prevent side reactions in subsequent steps.

N-Boc-4-hydroxypiperidine is a versatile building block for many piperidine-based pharmaceuticals.^[4]

- Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
- Procedure:
 - A mixture of 4-hydroxypiperidine (e.g., 10.0 g, 98.9 mmol) and 1 M aqueous sodium hydrogen carbonate (150 mL) is prepared in a suitable reaction vessel.^{[5][6]}
 - Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) dissolved in dichloromethane is added to the stirred mixture.^{[5][6]}
 - The reaction is stirred vigorously at room temperature for approximately 15 hours.^[6]
 - Following the reaction, the organic and aqueous phases are separated.
 - The aqueous layer is extracted with additional dichloromethane.
 - The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as an oil or low-melting solid.^[6]

Step 2: Synthesis of tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

This crucial step forms the aryl ether bond via a nucleophilic aromatic substitution reaction.

- Materials: N-Boc-4-hydroxypiperidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-Fluorobenzotrifluoride, Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:

- To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.
- Add 2-Fluorobenzotrifluoride (1.0-1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired protected intermediate.

Step 3: N-Boc Deprotection of tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

The Boc protecting group is removed under acidic conditions to liberate the secondary amine.
[7][8]

- Materials: tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate, Hydrochloric acid (e.g., 4M in 1,4-dioxane or isopropanol) or Trifluoroacetic acid (TFA), Dichloromethane (DCM) or other suitable solvent.
- Procedure:
 - Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or ethyl acetate.

- Add an excess of an acidic deprotection reagent, such as 4M HCl in dioxane or TFA, and stir the solution at room temperature.[8]
- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
- Remove the solvent and excess acid under reduced pressure to yield the crude amine salt.
- To obtain the free base, neutralize the salt with an aqueous base (e.g., NaOH or NaHCO₃) and extract with an organic solvent. Dry the organic phase and concentrate to yield **4-[2-(trifluoromethyl)phenoxy]piperidine**.

Step 4: Formation of **4-[2-(trifluoromethyl)phenoxy]piperidine Hydrochloride**

The final step involves converting the free base into its more stable and handleable hydrochloride salt.[9]

- Materials: **4-[2-(trifluoromethyl)phenoxy]piperidine** (free base), Hydrochloric acid (e.g., ethereal HCl or HCl in isopropanol), Diethyl ether or Isopropanol.
- Procedure:
 - Dissolve the free base of **4-[2-(trifluoromethyl)phenoxy]piperidine** in a suitable solvent such as diethyl ether or isopropanol.
 - Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same or a miscible solvent while stirring.
 - The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

- Dry the product under vacuum to obtain the final **4-[2-(trifluoromethyl)phenoxy]piperidine** hydrochloride as a crystalline solid.[9]

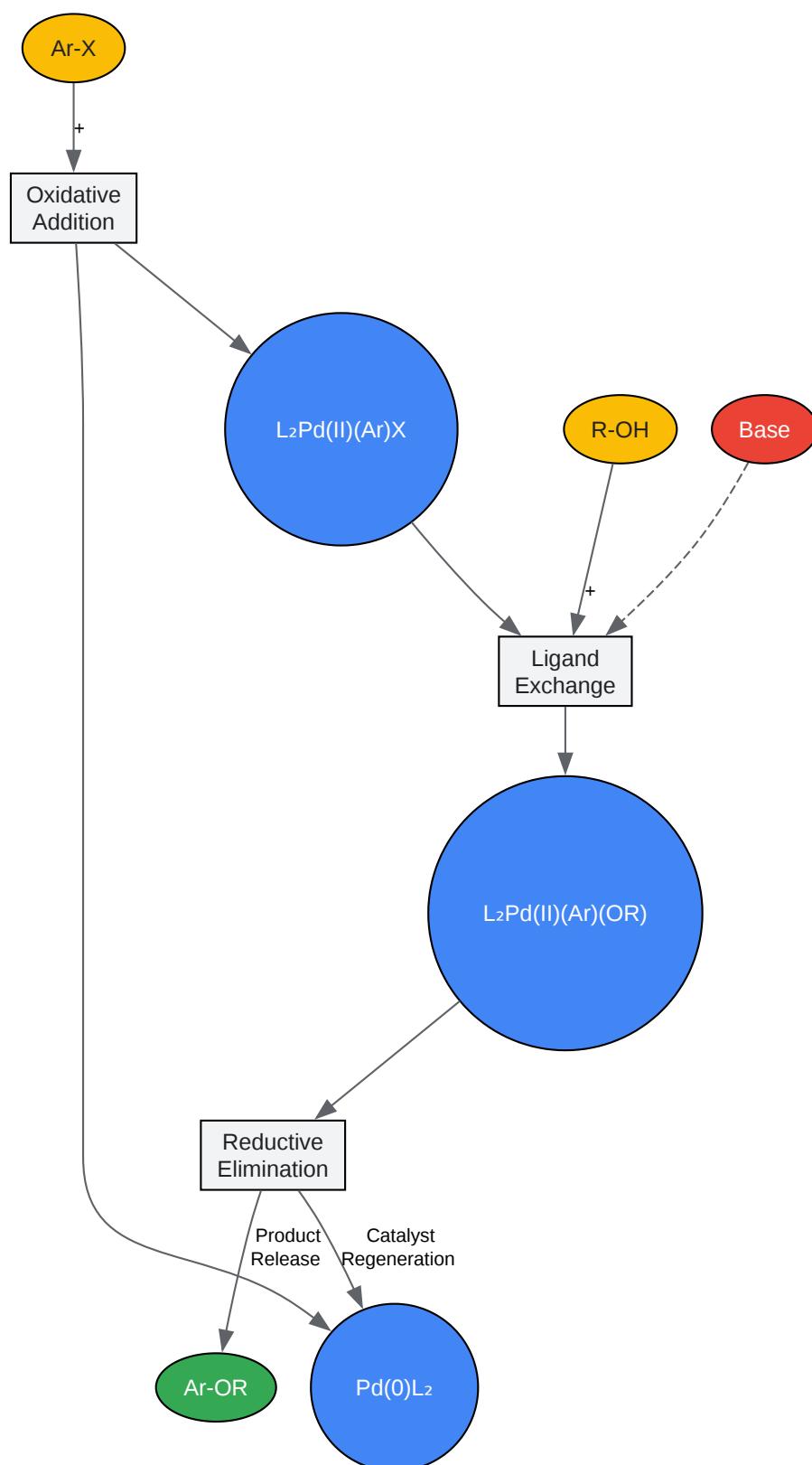
Quantitative Data Summary

The following table summarizes the reaction steps and provides typical, expected yields for this synthetic sequence.

Step	Transformation	Key Reagents	Solvent	Typical Yield
1	4-Hydroxypiperidine → N-Boc-4-hydroxypiperidine	(Boc) ₂ O, NaHCO ₃	DCM / H ₂ O	>95%[6]
2	N-Boc-4-hydroxypiperidine → Boc-protected Ether	NaH, 2-Fluorobenzotrifluoride	DMF	60-80%
3	Boc-protected Ether → Free Base Amine	HCl or TFA	Dioxane or DCM	>90%
4	Free Base Amine → Hydrochloride Salt	HCl	Ether or Isopropanol	>95%

Alternative Synthetic Approaches: Buchwald-Hartwig Coupling

While nucleophilic aromatic substitution is a viable method, the Palladium-catalyzed Buchwald-Hartwig amination (or its ether synthesis variant) represents a powerful and widely used alternative for forming C-N and C-O aryl bonds.[10][11] This reaction class is known for its broad substrate scope and tolerance of various functional groups.[10] The general catalytic cycle provides a framework for understanding how such transformations occur.



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Caption: A simplified catalytic cycle for Buchwald-Hartwig C-O cross-coupling.

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